2-Pyridineboronic acid N-phenyldiethanolamine ester
Overview
Description
2-Pyridineboronic acid N-phenyldiethanolamine ester is a chemical compound with the empirical formula C15H17BN2O2 and a molecular weight of 268.12 g/mol . It is a boronic acid derivative that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
It is known to be a reactant involved in suzuki-miyaura cross-coupling reactions for the synthesis of 2-pyridylboronate .
Mode of Action
The compound’s mode of action is primarily through its involvement in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a crucial process in organic chemistry, widely used in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the synthesis of 2-pyridylboronate through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects of this action would depend on the context in which the synthesized 2-pyridylboronate is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyridineboronic acid N-phenyldiethanolamine ester can be synthesized through the reaction of 2-pyridineboronic acid with N-phenyldiethanolamine . The reaction typically involves the use of a solvent such as isopropanol and may require heating to facilitate the esterification process . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors . The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition . The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineboronic acid N-phenyldiethanolamine ester primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and may require heating to achieve optimal results .
Common Reagents and Conditions
Palladium Catalyst: Often used in the form of palladium acetate or palladium chloride.
Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Toluene, ethanol, or a mixture of water and organic solvents.
Temperature: Reactions are typically conducted at elevated temperatures, ranging from 50°C to 100°C.
Major Products
The major products formed from the reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Pyridineboronic acid N-phenyldiethanolamine ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Pyridineboronic acid N-phenyldiethanolamine ester can be compared with other boronic acid derivatives, such as:
- Pyridine-2-boronic acid pinacol ester
- 3-Pyridineboronic acid
- 4-Pyridineboronic acid pinacol ester
- 2-Pyridylzinc bromide solution
These compounds share similar reactivity and applications but differ in their specific chemical structures and properties. The unique combination of the pyridine and N-phenyldiethanolamine moieties in this compound provides distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
Properties
IUPAC Name |
6-phenyl-2-pyridin-2-yl-1,3,6,2-dioxazaborocane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-2-6-14(7-3-1)18-10-12-19-16(20-13-11-18)15-8-4-5-9-17-15/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIQDVHNUYDVDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C2=CC=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984699 | |
Record name | 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662138-96-7 | |
Record name | 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridineboronic acid N-phenyldiethanolamine ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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